molecular formula C18H24N2O2 B2634964 N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide CAS No. 2199178-42-0

N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide

Cat. No. B2634964
CAS RN: 2199178-42-0
M. Wt: 300.402
InChI Key: VVCFTDFLRDOFSN-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide, also known as U-47700, is a potent synthetic opioid that has gained popularity as a recreational drug in recent years. However, U-47700 has also shown potential in scientific research for its unique properties, including its mechanism of action and physiological effects.

Mechanism of Action

N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide acts as a potent agonist of the mu-opioid receptor, which is responsible for mediating the effects of endogenous opioids such as endorphins and enkephalins. By binding to this receptor, N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide produces a range of effects, including analgesia, sedation, and euphoria. However, N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide also has a high potential for abuse and dependence, which has led to its classification as a Schedule I controlled substance in the United States.
Biochemical and Physiological Effects:
N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide has a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. These effects are mediated by the mu-opioid receptor and can be reversed by the opioid antagonist naloxone. However, N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide also has a high potential for abuse and dependence, and its use has been associated with a range of adverse effects, including overdose and death.

Advantages and Limitations for Lab Experiments

N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. This makes it a valuable tool for studying the opioid system and its role in pain perception, addiction, and other physiological processes. However, N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide also has several limitations, including its potential for abuse and dependence, which can make it difficult to control for confounding factors in experimental studies.

Future Directions

There are several potential future directions for research on N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide, including its use as a tool for studying the opioid system and its role in pain perception, addiction, and other physiological processes. Additionally, further research is needed to understand the long-term effects of N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide use and to develop effective treatments for addiction and overdose. Finally, there is a need for increased regulation and control of N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide and other synthetic opioids to prevent their misuse and abuse.

Synthesis Methods

N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide is synthesized through a series of chemical reactions starting with 4-methyl-4-phenylpiperidin-3-one. This intermediate is then reacted with methylamine, followed by acetic anhydride and propionic anhydride to produce the final product, N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide. The synthesis process requires advanced knowledge and expertise in organic chemistry and is not recommended for amateurs.

Scientific Research Applications

N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide has shown potential in scientific research for its unique properties, including its high affinity for the mu-opioid receptor and its ability to cross the blood-brain barrier. This makes it a valuable tool for studying the opioid system and its role in pain perception, addiction, and other physiological processes.

properties

IUPAC Name

N-methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-4-16(21)19(3)14-17(22)20-12-10-18(2,11-13-20)15-8-6-5-7-9-15/h4-9H,1,10-14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCFTDFLRDOFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)CN(C)C(=O)C=C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide

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